molecular formula C25H23N5O6 B2681447 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1428347-56-1

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2681447
CAS No.: 1428347-56-1
M. Wt: 489.488
InChI Key: OVWPQOUJAPKUFT-UHFFFAOYSA-N
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Description

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an azetidine ring, a pyrimidine moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Benzyloxybenzyl Group: This step involves the alkylation of the azetidine ring with a benzyloxybenzyl halide in the presence of a strong base.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide intermediate with a nitrile under acidic or basic conditions.

    Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced through a nucleophilic substitution reaction with a suitable pyrimidine derivative.

    Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-(4-Methoxybenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
  • 5-(1-(4-Chlorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Uniqueness

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate stands out due to the presence of the benzyloxy group, which can enhance its biological activity and chemical reactivity compared to similar compounds. This unique structural feature may contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

oxalic acid;5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2.C2H2O4/c1-2-5-18(6-3-1)16-29-20-9-7-17(8-10-20)13-28-14-19(15-28)23-26-22(27-30-23)21-24-11-4-12-25-21;3-1(4)2(5)6/h1-12,19H,13-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWPQOUJAPKUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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